4-Hexynoic acid, 2-amino-

Vue d'ensemble

Description

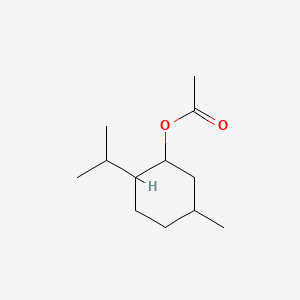

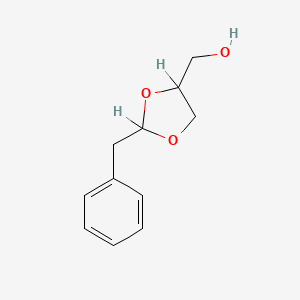

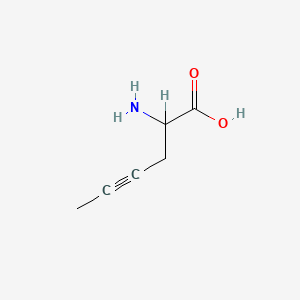

“4-Hexynoic acid, 2-amino-” is also known as “®-2-aminohex-4-ynoic acid”. It has a CAS Number of 346707-82-2 and a molecular weight of 127.14 . It is an acetylated amino acid .

Synthesis Analysis

The synthesis of amino acids can be achieved through various methods. For instance, the amidomalonate synthesis involves the abstraction of a proton from the alpha carbon, which is then alkylated with an alkyl halide . Another method involves the reductive amination of an α-keto acid .

Molecular Structure Analysis

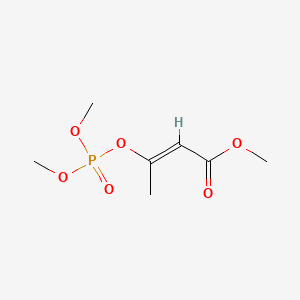

The molecular formula of “4-Hexynoic acid, 2-amino-” is C6H9NO2 . The compound belongs to the class of organic compounds known as gamma amino acids and derivatives .

Chemical Reactions Analysis

Amino acids undergo reactions characteristic of carboxylic acids and amines. When the carboxyl group of one amino acid molecule reacts with the amino group of another amino acid molecule, an amide bond is formed, causing the release of a molecule of water (H2O) .

Applications De Recherche Scientifique

Pharmacological Applications and Biological Activities

- Phenolic Acids Research: Studies on compounds like p-Coumaric acid have explored their extensive bioactivities, including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other therapeutic effects. These insights into phenolic acids could be relevant to understanding the biological activities of structurally related compounds, including 4-Hexynoic acid, 2-amino- (Pei et al., 2016).

Environmental Impact and Toxicology

- Herbicide Toxicity Analysis: Research on herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) provides insights into environmental toxicity and the impact of chemical compounds on ecosystems. Such studies are essential for understanding the broader implications of chemical use and could be analogous to evaluating the environmental effects of 4-Hexynoic acid, 2-amino- (Zuanazzi et al., 2020).

Biomedical Research and Polymer Applications

- Poly(amino acid)s for Biomedical Application: Research into polymers based on amino acids, such as L-lysine and L-glutamic acid, highlights their potential in drug delivery systems, antiviral compounds, and non-viral gene delivery vectors. These findings underscore the versatility of amino acid-based polymers in medical and therapeutic applications, which may extend to derivatives like 4-Hexynoic acid, 2-amino- (Thompson & Scholz, 2021).

Mécanisme D'action

Target of Action

The primary target of 2-aminohex-4-ynoic acid, also known as γ-Acetylenic-GABA or 4-aminohex-5-ynoic acid, is the enzyme 4-aminobutyrate transaminase (GABA-T) . This enzyme plays a crucial role in the conversion of γ-aminobutyric acid (GABA) to L-glutamate .

Mode of Action

2-Aminohex-4-ynoic acid acts as a potent and irreversible inhibitor of GABA-T . By inhibiting this enzyme, the conversion of GABA to L-glutamate is halted. This leads to an elevation of GABA levels in the brain .

Biochemical Pathways

The primary biochemical pathway affected by 2-aminohex-4-ynoic acid is the GABA shunt , a series of reactions that bypass the second step of the TCA cycle. The inhibition of GABA-T disrupts this pathway, leading to an increase in GABA levels and a decrease in L-glutamate levels .

Result of Action

The increase in GABA levels in the brain due to the action of 2-aminohex-4-ynoic acid can have several effects. GABA is the primary inhibitory neurotransmitter in the brain, and increased levels can lead to enhanced inhibitory signaling. This has been associated with potential uses in the treatment of conditions like seizures and tardive dyskinesia .

Safety and Hazards

Propriétés

IUPAC Name |

2-aminohex-4-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWGCMRALYSYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276681, DTXSID40966959 | |

| Record name | 4-Hexynoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminohex-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hexynoic acid, 2-amino- | |

CAS RN |

52523-53-2, 29834-75-1 | |

| Record name | 4-Hexynoic acid, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052523532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexynoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminohex-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 2-Amino-4-hexynoic acid (AHA)?

A1: 2-Amino-4-hexynoic acid acts as an inhibitor of the enzyme ATP:L-methionine S-adenosyltransferase (MAT). [, , , , ] This enzyme catalyzes the formation of S-adenosyl-L-methionine (SAM) from L-methionine and ATP. By inhibiting MAT, AHA ultimately reduces the levels of SAM in various tissues. []

Q2: Why is the inhibition of SAM synthesis significant?

A2: SAM is a crucial methyl donor involved in numerous cellular processes, including DNA methylation, polyamine biosynthesis, and ethylene biosynthesis in plants. [, ] Therefore, reducing SAM levels via AHA can impact these processes.

Q3: How does the structure of AHA contribute to its inhibitory activity against MAT?

A3: AHA's structure closely resembles an extended conformation of L-methionine, the natural substrate of MAT. [, ] This structural similarity allows AHA to bind to the active site of MAT and compete with L-methionine, leading to enzyme inhibition. The presence of the alkyne group and specific stereochemistry are crucial for its activity. [, ]

Q4: Are there differences in AHA's inhibitory potency across different species?

A4: Yes, research indicates variations in AHA's inhibitory potency depending on the source of the MAT enzyme. For instance, (Z)-L-2-Amino-5-chloro-trans-4-hexenoic acid, a derivative of AHA, shows a higher affinity for rat liver MAT compared to MAT enzymes from yeast or E. coli. []

Q5: Are there any activating effects observed with AHA on MAT?

A6: Interestingly, low concentrations of AHA demonstrate an activating effect on rat and mouse liver MAT, unlike MAT from other tissues or species. [] This activation occurs at low L-methionine concentrations and diminishes with increasing L-methionine levels, suggesting a complex regulatory mechanism. []

Q6: Has AHA been used in any specific research applications?

A7: AHA serves as a valuable tool to investigate ethylene biosynthesis in plants. [] Additionally, due to its structural similarity to norleucine, researchers have utilized AHA as a precursor for synthesizing tritium-labeled peptides for various biological assays. [, ] For instance, tritium-labeled Boc-[Nle11]-substance P5-11 and [3H]-Boc-[Nle28, 31]-CCK27–33 have been synthesized using AHA derivatives. [, ]

Q7: Is 2-Amino-4-hexynoic acid found naturally?

A8: Yes, 2-Amino-4-hexynoic acid has been isolated from the fruiting bodies of the mushroom Tricholomopsis rutilans. [] It's also found in another mushroom, Amanita miculifera, alongside related amino acids like (2R)-2-amino-6-hydroxy-4-hexynoic acid and 2-amino-5-chloro-5-hexenoic acid. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.